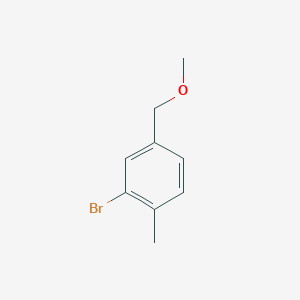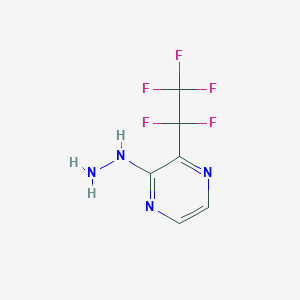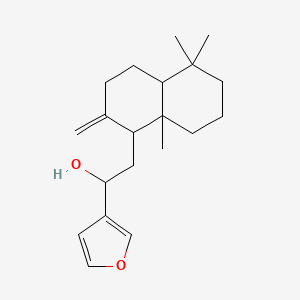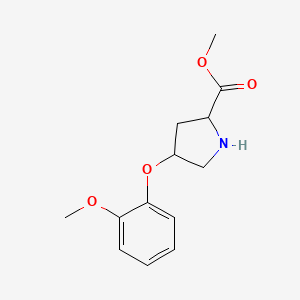![molecular formula C10H8BrClN2O2 B12105902 6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12105902.png)
6'-bromo-8'-chloro-1'H-spiro[cyclobutane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclobutane ring fused to an imidazo[1,5-a]pyridine moiety, with bromine and chlorine substituents. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,5-a]pyridine core, which can be synthesized through cyclization reactions involving pyridine derivatives and suitable nitrogen sources. The spirocyclobutane ring is then introduced via a cycloaddition reaction.
Reaction Conditions:
Temperature: Reactions are often conducted at elevated temperatures (100-150°C) to facilitate cyclization.
Catalysts: Lewis acids such as AlCl₃ or BF₃ may be used to promote cycloaddition.
Solvents: Common solvents include dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties.
Cycloaddition Reactions: The spirocyclic structure allows for further cycloaddition reactions, potentially forming more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, potentially with altered biological activity.
Reduction Products: Reduced derivatives, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Material Science: Its spirocyclic structure makes it a candidate for the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione exerts its effects is often related to its interaction with biological macromolecules. It may bind to specific proteins or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but lack the spirocyclic cyclobutane ring.
Spirocyclic Compounds: Other spirocyclic compounds with different heterocyclic cores.
Uniqueness
The uniqueness of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione lies in its combination of a spirocyclic structure with halogen substituents, which can impart distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of 6’-bromo-8’-chloro-1’H-spiro[cyclobutane-1,3’-imidazo[1,5-a]pyridine]-1’,5’(2’H)-dione, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C10H8BrClN2O2 |
|---|---|
Peso molecular |
303.54 g/mol |
Nombre IUPAC |
6-bromo-8-chlorospiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclobutane]-1,5-dione |
InChI |
InChI=1S/C10H8BrClN2O2/c11-5-4-6(12)7-8(15)13-10(2-1-3-10)14(7)9(5)16/h4H,1-3H2,(H,13,15) |
Clave InChI |
CFGKLPOXFQSPFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)NC(=O)C3=C(C=C(C(=O)N23)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)



![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)

![2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentan-1-one](/img/structure/B12105856.png)

![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)



